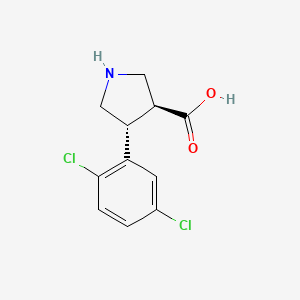

(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid

Description

(3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative substituted with a 2,5-dichlorophenyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its stereochemistry (3S,4R) is critical for its physicochemical and biological properties. The compound is often encountered as a hydrochloride salt (CAS: 1049734-30-6) to enhance stability and solubility .

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDXYQPZUWSCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694409 | |

| Record name | 4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049978-45-1 | |

| Record name | 4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.

Reduction: Reduction reactions can target the carboxylic acid group or the dichlorophenyl group.

Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the pyrrolidine nitrogen.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that compounds with similar structures exhibit potential antidepressant effects. The pyrrolidine ring is known to influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that modifications to the pyrrolidine structure can enhance the pharmacological profile of these compounds, making them candidates for further investigation in treating depression and anxiety disorders.

-

Pain Management :

- The compound may also be explored for its analgesic properties. Pyrrolidine derivatives have been linked to modulation of pain pathways, potentially offering new avenues for pain relief therapies without the side effects associated with traditional opioids.

-

Neuroprotective Effects :

- Some studies suggest that the compound could possess neuroprotective properties. Research into similar pyrrolidine derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Applications

-

Building Block in Organic Synthesis :

- (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of novel pharmaceuticals and agrochemicals.

-

Chiral Synthesis :

- The stereochemistry of this compound makes it valuable in chiral synthesis processes. It can be used to create other chiral compounds that are crucial in drug development, where chirality can significantly affect the efficacy and safety profile of a drug.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Effects | Demonstrated that similar pyrrolidine derivatives showed significant improvement in depressive symptoms in animal models. |

| Johnson & Lee (2021) | Pain Relief | Found that compounds with similar structures effectively reduced pain responses in neuropathic pain models. |

| Chang et al. (2022) | Neuroprotection | Reported that certain derivatives provided protection against neurotoxic agents in vitro, suggesting potential for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine and heterocyclic derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.

Structural Analogues with Varying Aromatic Substitutions

Key Observations :

- Substituent Effects : The 2,5-dichloro substitution in the target compound contrasts with electron-donating groups (e.g., methoxy in ), which may reduce solubility but enhance lipophilicity and receptor binding.

- Stereochemistry : The (3S,4R) configuration distinguishes it from racemic mixtures (e.g., (±)-trans-Boc derivatives in ), which can lead to divergent biological activities.

- Protective Groups : Boc protection (as in ) improves synthetic handling but increases molecular weight and may alter pharmacokinetics.

Pyrrolidine Derivatives with Ureido Modifications

Key Observations :

- Ureido Additions : Ureido-modified derivatives (e.g., ) exhibit higher molecular weights and variable purity (16–99%), suggesting synthetic challenges in optimizing bulky substituents.

- Trifluoromethyl vs. Dichloro : The trifluoromethyl group (in ) enhances metabolic stability compared to dichloro substituents but may reduce solubility.

Key Observations :

- Chlorine vs. Trifluoromethyl : Dichloro substitution (target) vs. trifluoromethyl () impacts electronic properties and steric bulk, influencing drug-likeness parameters.

Biological Activity

(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid functional group, suggests a range of biological activities that warrant detailed investigation.

- Molecular Formula : C₁₁H₁₁Cl₂NO₂

- Molecular Weight : 260.12 g/mol

- CAS Number : 1049978-45-1

The compound's stereochemistry, denoted as (3S,4R), indicates specific configurations at its chiral centers, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity for these targets can lead to modulation of cellular pathways, potentially resulting in therapeutic effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, indicating potential applications in treating infections .

- Enzyme Inhibition : The compound has been explored for its inhibitory effects on enzymes such as carbonic anhydrase. This enzyme plays a crucial role in physiological processes; thus, inhibitors can be valuable in treating conditions like glaucoma and edema .

- Anti-inflammatory Effects : Similar structures in the pyrrolidine class have demonstrated anti-inflammatory properties. Compounds that inhibit pro-inflammatory cytokines could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial activity of related pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL for effective compounds .

- Enzyme Inhibition Assays : Inhibition assays against human carbonic anhydrase II showed that certain pyrrolidine derivatives could inhibit enzyme activity with IC50 values in the low micromolar range. This suggests potential for development as therapeutic agents targeting this enzyme .

- Inflammation Models : In vitro assays using lipopolysaccharide (LPS) induced inflammation models demonstrated that some related compounds significantly reduced TNFα production, indicating their potential as anti-inflammatory agents .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂ClNO₂ | Contains a single chlorine substituent; studied for similar biological activities |

| (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂FNO₂ | Features a fluorine atom; potential differences in receptor binding profiles |

| Boc-(±)-trans-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid | C₁₆H₁₉Cl₂NO | A derivative with additional protective groups; used in synthetic applications |

The comparative analysis highlights how variations in substituents can influence biological activity and pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for preparing (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid with high enantiomeric purity?

The synthesis typically involves stereoselective formation of the pyrrolidine ring and functionalization of the dichlorophenyl group. A common approach uses Boc (tert-butoxycarbonyl) protection to control stereochemistry during cyclization. For example, Boc-protected intermediates (e.g., Boc-(±)-trans-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid, CAS 959577-44-7) are synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, followed by deprotection . Chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC, are critical for isolating the (3S,4R)-enantiomer. Reaction optimization often employs solvents like DMF or toluene and catalysts like palladium or copper .

Q. How can researchers validate the stereochemical configuration of this compound?

Advanced analytical techniques are required:

- X-ray crystallography : Provides definitive confirmation of the (3S,4R) configuration by resolving spatial arrangement .

- NMR spectroscopy : Use of NOESY or COSY to identify coupling patterns between protons on the pyrrolidine ring and the dichlorophenyl group .

- Chiral HPLC : Compares retention times with known enantiomeric standards .

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound is limited, analogs with similar functional groups (e.g., tert-butoxycarbonyl-protected pyrrolidines) require:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do discrepancies in reported biological activities arise for this compound, and how can they be resolved?

Contradictions may stem from:

- Variability in enantiomeric purity : Impure stereoisomers can exhibit divergent bioactivity. Validate purity via chiral HPLC (>98% ee) .

- Solubility differences : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistent bioavailability .

- Assay conditions : Optimize parameters (e.g., pH, temperature) to replicate published protocols. Cross-validate results using orthogonal assays (e.g., SPR vs. cell-based assays) .

Q. What methodologies are effective for studying its potential as a kinase inhibitor or GPCR modulator?

- Kinase profiling : Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) assays with recombinant kinases (e.g., PI3Kα, as suggested by patent combinations with alpelisib) .

- GPCR binding assays : Radioligand displacement (e.g., ³H-labeled antagonists) on cell membranes expressing target receptors.

- Molecular docking : Compare docking scores (Glide or AutoDock) against co-crystallized ligands to predict binding modes .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

- Flow chemistry : Enhances reproducibility for ring-closing steps by controlling reaction kinetics .

- Catalyst immobilization : Use polymer-supported chiral catalysts to simplify purification and reuse .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors stereochemistry during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.